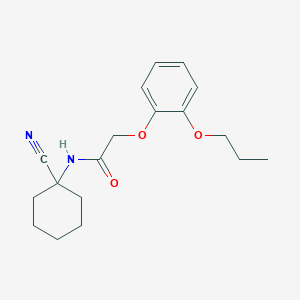
N-(1-cyanocyclohexyl)-2-(2-propoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclohexyl)-2-(2-propoxyphenoxy)acetamide is a synthetic organic compound that may have potential applications in various fields such as chemistry, biology, medicine, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclohexyl)-2-(2-propoxyphenoxy)acetamide typically involves multiple steps, including the formation of the cyanocyclohexyl group, the propoxyphenoxy group, and the acetamide group. Common synthetic routes may include:
Formation of the cyanocyclohexyl group: This step may involve the reaction of cyclohexylamine with a cyanating agent such as cyanogen bromide.
Formation of the propoxyphenoxy group: This step may involve the reaction of phenol with propyl bromide in the presence of a base such as potassium carbonate.
Formation of the acetamide group: This step may involve the reaction of the intermediate product with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-cyanocyclohexyl)-2-(2-propoxyphenoxy)acetamide may undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound may be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound may undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions may include oxidized, reduced, or substituted derivatives of this compound, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(1-cyanocyclohexyl)-2-(2-propoxyphenoxy)acetamide may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a potential bioactive compound for studying biological processes.
Medicine: As a potential therapeutic agent for treating certain diseases or conditions.
Industry: As a component in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism by which N-(1-cyanocyclohexyl)-2-(2-propoxyphenoxy)acetamide exerts its effects may involve interactions with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound may bind to or modulate.
Pathways Involved: Biological pathways that the compound may influence, such as signaling pathways or metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(1-cyanocyclohexyl)-2-(2-propoxyphenoxy)acetamide may include other acetamide derivatives or compounds with similar functional groups.
Uniqueness
Conclusion
This compound is a compound with potential applications in various fields. Further research and detailed studies are needed to fully understand its properties, reactions, and applications.
Propriétés
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(2-propoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-2-12-22-15-8-4-5-9-16(15)23-13-17(21)20-18(14-19)10-6-3-7-11-18/h4-5,8-9H,2-3,6-7,10-13H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITHSCSSKMJMNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1OCC(=O)NC2(CCCCC2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














